Antiallergy Oral Activity: Class-Level Superiority of 4-Oxo-pyrido[1,2-a]thieno[2,3-d]pyrimidines over Disodium Cromoglycate and Doxantrazole
In the 1981 J. Med. Chem. study, a series of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines—with varying N-substitutions at the 2-carboxamide position—were evaluated in the rat passive cutaneous anaphylaxis (PCA) model for oral antiallergy activity. Several compounds demonstrated potent oral activity and were found to be superior to the clinical reference agents disodium cromoglycate and doxantrazole [1]. Although the specific N-butyl-9-methyl analog was not individually called out with its own quantitative data in the available abstract, this compound falls squarely within the claimed structural scope and the paper explicitly describes analogs with small alkyl carboxamide substituents [1][2]. The patent covering these compounds further claims N-butyl as a distinct embodiment for antiallergy use [2].
| Evidence Dimension | Oral antiallergy activity (rat PCA model) |
|---|---|
| Target Compound Data | Not individually quantified in the publicly available literature; belongs to the class demonstrating superiority over reference agents [1]. |
| Comparator Or Baseline | Disodium cromoglycate and doxantrazole (clinical mast cell stabilizers). Several pyrido-thieno-pyrimidine analogs showed superior oral activity to both comparators [1]. |
| Quantified Difference | Class-level: several compounds in the series exhibited potency exceeding that of disodium cromoglycate and doxantrazole; precise fold-difference for the N-butyl analog is not publicly reported. |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) test; oral administration [1]. |
Why This Matters
For procurement decisions, this class-level evidence provides a rational basis for selecting a pyrido-thieno-pyrimidine scaffold over traditional mast cell stabilizers, though head-to-head quantitative data for the N-butyl analog specifically would be needed to justify selection over other in-class variants.
- [1] Tinney FJ, Cetenko WA, Kerbleski JJ, Connor DT, Sorenson RJ, Herzig DJ. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. J Med Chem. 1981;24(7):878-882. View Source
- [2] Tinney FJ, Cetenko WA, Sorenson RJ, Connor DT. Oxo-pyrido(1,2-a)thienopyrimidine Compounds, Processes for Their Production, and Pharmaceutical Compositions Containing Said Compounds. European Patent EP0025643A1, published March 24, 1981. View Source
